REACTION_CXSMILES
|
O.[NH2:2][NH2:3].Cl[C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][N:6]=1>O>[NH:2]([C:5]1[N:6]=[CH:7][C:8]([C:9]#[N:10])=[CH:11][CH:12]=1)[NH2:3] |f:0.1|
|
Name
|
|
Quantity
|
90.3 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C#N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at a bath temperature of 100° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to RT
|
Type
|
STIRRING
|
Details
|
stirred at RT for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
the filter residue is washed with water
|
Type
|
CUSTOM
|
Details
|
the crystals are air-dried for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
recrystallized once from ethyl acetate
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
N(N)C1=CC=C(C=N1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |